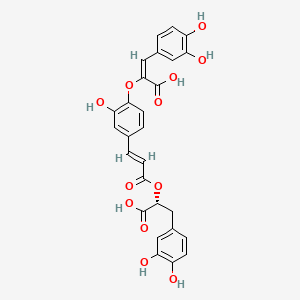
Salvianolic acid I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Salvianolic acid I can be synthesized through various chemical reactions involving the esterification of caffeic acid derivatives and danshensu (salvianic acid). The synthesis typically involves the use of sephadex chromatography and preparative chromatography to purify the compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Salvia miltiorrhiza using solvents followed by purification processes such as high-performance liquid chromatography (HPLC). The low content of this compound in raw materials and its strong reducibility make the purification process challenging .
Analyse Chemischer Reaktionen
Types of Reactions
Salvianolic acid I undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and is facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and is facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include various derivatives of this compound, which retain the core polyphenolic structure but exhibit different functional groups depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying polyphenolic structures and their reactivity.
Biology: Investigated for its role in cellular signaling pathways and its antioxidant properties.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, cancer, and fibrosis
Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products.
Wirkmechanismus
Salvianolic acid I exerts its effects primarily through its antioxidant properties. It acts as a reactive oxygen species scavenger, reducing oxidative stress in cells. Additionally, it inhibits the adherence of leukocytes to endothelial cells, reduces inflammation, and modulates various signaling pathways, including the JNK/Akt and NF-κB pathways .
Vergleich Mit ähnlichen Verbindungen
Salvianolic acid I is often compared with other salvianolic acids, such as salvianolic acid A and salvianolic acid B. While all these compounds share a polyphenolic structure, this compound is unique in its specific combination of caffeic acid derivatives and danshensu. Other similar compounds include:
- Rosmarinic acid
- Lithospermic acid
- Caffeic acid
- Danshensu
These compounds also exhibit antioxidant properties but differ in their specific molecular structures and biological activities.
Eigenschaften
Molekularformel |
C27H22O12 |
|---|---|
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
(2R)-2-[(E)-3-[4-[(E)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-3-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H22O12/c28-17-5-1-15(10-19(17)30)12-23(26(34)35)38-22-7-3-14(9-21(22)32)4-8-25(33)39-24(27(36)37)13-16-2-6-18(29)20(31)11-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12+/t24-/m1/s1 |
InChI-Schlüssel |
MZSGWZGPESCJAN-MOBFUUNNSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



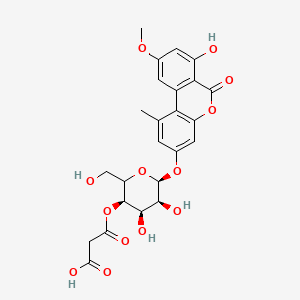
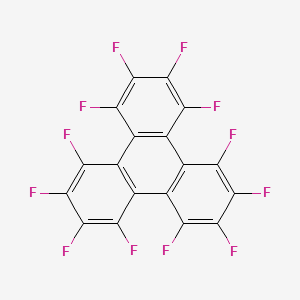
![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
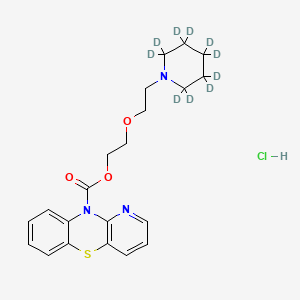
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
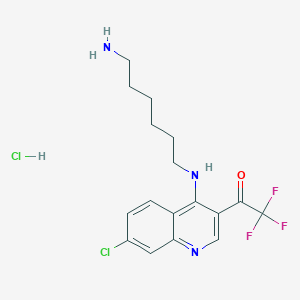
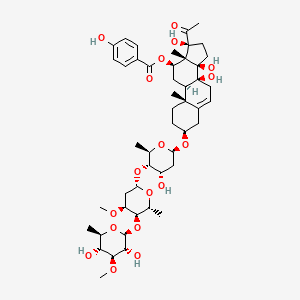

![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)
![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)
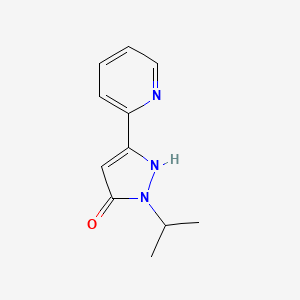
![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
